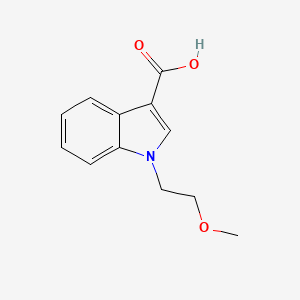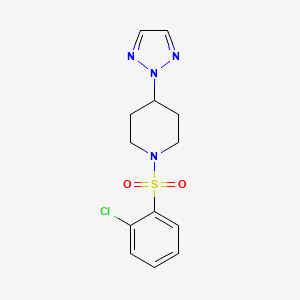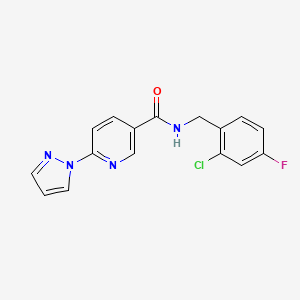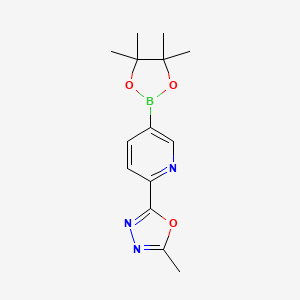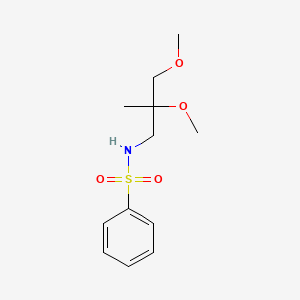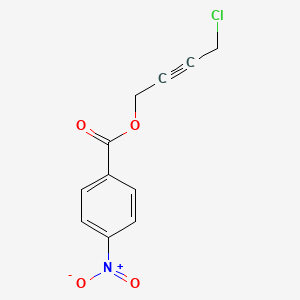
6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione, also known as 6-ACPD, is a cyclopropyl derivative of pyrimidine with an amino group at the 6 position. It is a small molecule that is of interest due to its potential to act as an agonist of the metabotropic glutamate receptor 5 (mGluR5). It is a promising compound for its potential therapeutic applications, such as the treatment of neurological disorders, such as Parkinson’s disease, Huntington’s disease, and Alzheimer’s disease.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthetic Pathways and Derivatives : Research has focused on synthesizing new pyrimidine derivatives and exploring their potential applications. For example, the synthesis of new pyrimidine derivatives has been investigated, highlighting their anti-inflammatory and analgesic activities. These derivatives have shown significant effects in scientific evaluations, suggesting their potential in medical research beyond conventional drug applications (Nofal et al., 2011).
Aqueous Media Synthesis : Another study presented a facile and clean synthesis of pyrimidine derivatives via a three-component reaction in aqueous media, showcasing an efficient method for creating structures with potential in various scientific fields (Shi et al., 2010).
Novel Synthetic Methods : Novel methods for synthesizing dihydro-chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, underscoring the compound's versatility in generating pharmacologically relevant heterocycles (Osyanin et al., 2014).
Optical and Nonlinear Optical Properties : An experimental and computational study revealed the optical, nonlinear optical, and potential drug discovery applications of pyrimidine-based bis-uracil derivatives. This research highlighted the compound's broad potential in developing new materials for optical device fabrication (Mohan et al., 2020).
Hydrogen-Bonded Structures : Investigations into the crystal structure of related compounds have provided insights into their electronic structure and hydrogen-bonded networks, which could inform the design of materials and drugs (Torre et al., 2009).
Antimicrobial Properties : Some pyrimidine derivatives have been studied for their antimicrobial properties, offering a foundation for developing new antibacterial and antifungal agents (Sarvesh Pandey & Nizamuddin, 2008).
Propiedades
IUPAC Name |
6-amino-1-cyclopropylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-5-3-6(11)9-7(12)10(5)4-1-2-4/h3-4H,1-2,8H2,(H,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAZVMHAGMLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=CC(=O)NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75914-62-4 | |
| Record name | 6-amino-1-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


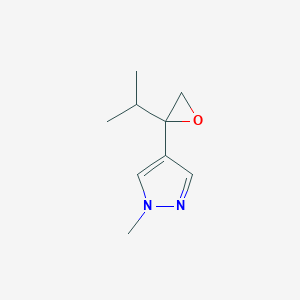
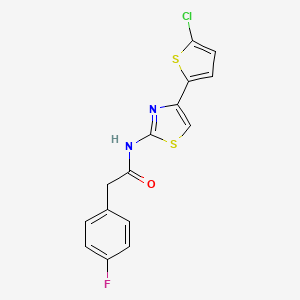
![6-Fluoro-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2965158.png)
![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)
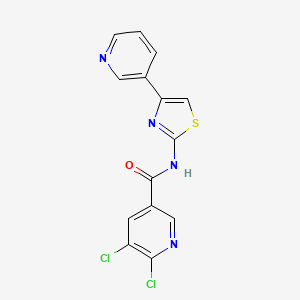
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)
![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)
